3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline is an organic compound with the molecular formula C13H19N3O It features a methoxy group, an oxetane ring, and a piperazine ring attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline typically involves multi-step organic reactions One common route starts with the preparation of the oxetane ring, followed by its attachment to a piperazine derivative
Oxetane Ring Formation: The oxetane ring can be synthesized via cyclization reactions involving epoxides and halogenated compounds under basic conditions.
Piperazine Derivative Preparation: Piperazine derivatives are often synthesized through nucleophilic substitution reactions involving piperazine and appropriate alkyl halides.
Final Assembly: The oxetane-containing piperazine derivative is then reacted with 3-methoxyaniline under conditions that facilitate nucleophilic aromatic substitution, typically in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. It may serve as a precursor for drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxetane ring and piperazine moiety can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline: Lacks the methoxy group, which may affect its reactivity and binding properties.
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline: Contains a methyl group instead of the oxetane ring, leading to different chemical and biological properties.
4-(1-Piperazinyl)aniline: Does not have the methoxy or oxetane groups, making it less complex and potentially less versatile.
Uniqueness
3-Methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)aniline is unique due to the presence of both the oxetane ring and the methoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C14H21N3O2 |
---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
3-methoxy-4-[4-(oxetan-3-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C14H21N3O2/c1-18-14-8-11(15)2-3-13(14)17-6-4-16(5-7-17)12-9-19-10-12/h2-3,8,12H,4-7,9-10,15H2,1H3 |
InChI-Schlüssel |
OFVKAFHBLMKLJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N)N2CCN(CC2)C3COC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.